![molecular formula C16H15ClF2N2O2S B10963900 1-(3-Chlorophenyl)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]thiourea](/img/structure/B10963900.png)
1-(3-Chlorophenyl)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-CHLOROPHENYL)-N’-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]THIOUREA is a thiourea derivative. Thiourea compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This particular compound features a chlorophenyl group and a difluoromethoxy-ethoxyphenyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-N’-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]THIOUREA typically involves the reaction of 3-chloroaniline with 4-(difluoromethoxy)-3-ethoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-N’-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may yield amines.
Scientific Research Applications
N-(3-CHLOROPHENYL)-N’-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]THIOUREA may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-N’-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]THIOUREA would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-Phenylthiourea: A simpler thiourea derivative with known applications in various fields.
N-(4-Chlorophenyl)-N’-phenylthiourea: Another chlorinated thiourea derivative with similar chemical properties.
Uniqueness
N-(3-CHLOROPHENYL)-N’-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]THIOUREA is unique due to the presence of both chlorophenyl and difluoromethoxy-ethoxyphenyl groups, which may impart distinct chemical reactivity and biological activity compared to other thiourea derivatives.
Properties
Molecular Formula |
C16H15ClF2N2O2S |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]thiourea |
InChI |
InChI=1S/C16H15ClF2N2O2S/c1-2-22-14-9-12(6-7-13(14)23-15(18)19)21-16(24)20-11-5-3-4-10(17)8-11/h3-9,15H,2H2,1H3,(H2,20,21,24) |
InChI Key |
VBPYLJJORPMCOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC(=S)NC2=CC(=CC=C2)Cl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cycloheptyl-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10963817.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]benzamide](/img/structure/B10963829.png)
![1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B10963836.png)
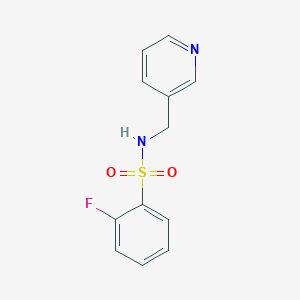

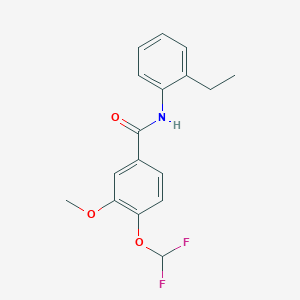
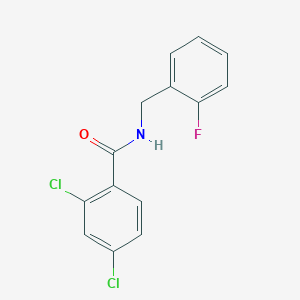

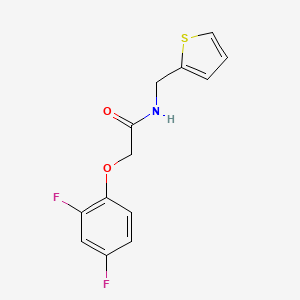
![(4Z,4'Z)-4,4'-{(4-methylbenzene-1,3-diyl)bis[imino(Z)methylylidene]}bis[2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B10963886.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-[(pentafluorophenoxy)methyl]benzohydrazide](/img/structure/B10963894.png)
![3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10963902.png)
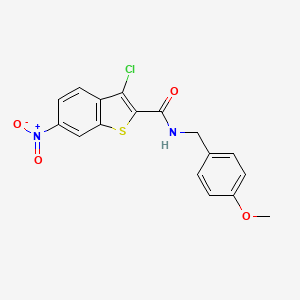
![4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10963924.png)
